molecular formula C16H12FN3O3 B2642845 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1211099-43-2

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2642845
CAS No.: 1211099-43-2
M. Wt: 313.288
InChI Key: XSQDOLDSLSENKG-UHFFFAOYSA-N
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Description

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of isoxazole and dihydropyridine moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding isoxazole . This intermediate is then subjected to further reactions to introduce the dihydropyridine and carboxamide functionalities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, high yield, and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction could produce amines or alcohols

Scientific Research Applications

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. The dihydropyridine moiety may contribute to the compound’s ability to cross biological membranes, enhancing its bioavailability and efficacy. The exact pathways and targets are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its combination of isoxazole and dihydropyridine moieties, which confer unique chemical properties and reactivity. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds that may lack one or more of these features.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c17-13-6-2-1-4-11(13)14-8-10(20-23-14)9-19-16(22)12-5-3-7-18-15(12)21/h1-8H,9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQDOLDSLSENKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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